1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one
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Overview
Description
1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one is a compound of significant interest in the field of organic chemistry. This compound features a unique combination of a difluoroethyl group and a nitro group attached to a dihydropyridinone ring, making it a valuable subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the dihydropyridinone core. One common method includes the reaction of 2,2-difluoroethylamine with a suitable nitro-substituted pyridine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential as a pharmacophore in new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoroethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for further development .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
2,2-Difluoroethyl p-toluenesulfonate: Used in similar synthetic applications but lacks the nitro group.
2,2-Difluoroethyl chloride: Another difluoroethyl compound with different reactivity and applications.
Difluoromethylated heteroaromatics: These compounds share the difluoroethyl group but differ in their core structures and functional groups.
The uniqueness of this compound lies in its combination of the difluoroethyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-6(9)4-10-3-5(11(13)14)1-2-7(10)12/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXLFRJIYRLJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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